molecular formula C14H11N5O7 B14494131 3H-isoindol-1-amine;2,4,6-trinitrophenol CAS No. 63027-10-1

3H-isoindol-1-amine;2,4,6-trinitrophenol

Cat. No.: B14494131
CAS No.: 63027-10-1
M. Wt: 361.27 g/mol
InChI Key: RLTPWOWSENFKFL-UHFFFAOYSA-N
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Description

3H-Isoindol-1-amine is an isoindole derivative with an amine group at the 1-position.

2,4,6-Trinitrophenol (picric acid) is a well-characterized nitroaromatic explosive with the formula C₆H₃N₃O₇. It exists as a yellow crystalline solid when dry and is highly reactive, forming shock-sensitive metal picrates (e.g., copper or iron picrates) . Its primary uses include explosives manufacturing, rocket fuels, and analytical chemistry (e.g., as a staining agent or fluorescent probe for nitroaromatic detection) .

Properties

CAS No.

63027-10-1

Molecular Formula

C14H11N5O7

Molecular Weight

361.27 g/mol

IUPAC Name

3H-isoindol-1-amine;2,4,6-trinitrophenol

InChI

InChI=1S/C8H8N2.C6H3N3O7/c9-8-7-4-2-1-3-6(7)5-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5H2,(H2,9,10);1-2,10H

InChI Key

RLTPWOWSENFKFL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves the nitration of isoindoline derivatives. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the explosive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

3H-isoindol-1-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Picric acid is more reactive than TNT due to its phenolic -OH group, which facilitates salt formation with metals, increasing explosive sensitivity .
  • Unlike 2,4-dinitrophenol, picric acid’s third nitro group enhances its fluorescence-quenching properties, making it a superior probe for nitroaromatic detection in environmental monitoring .

Comparison with Amine-Containing Heterocycles

Property 3H-Isoindol-1-Amine [Inferred from 2-Phenyl-1H-indol-3-amine 1H-Benzimidazol-2-amine-Picric Acid Complex
Molecular Formula C₈H₈N₂ (hypothetical) C₁₄H₁₂N₂ C₆H₃N₃O₇·C₁₃H₁₁N₃
Stability Likely air-sensitive (amine group) Stable under inert conditions Shock-sensitive (due to picrate component)
Applications Coordination chemistry, drug intermediates Organic synthesis, photoluminescence Explosive composites, crystallography studies
Reactivity Forms complexes with nitro compounds Participates in Suzuki-Miyaura coupling Detonates under mechanical stress

Key Findings :

  • The 1H-benzimidazol-2-amine-picric acid complex highlights how amine-nitrogen interactions can amplify explosive hazards compared to standalone amines .

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